molecular formula C13H14F3NO2 B8153243 Methyl 4-(pyrrolidin-1-yl)-2-(trifluoromethyl)benzoate

Methyl 4-(pyrrolidin-1-yl)-2-(trifluoromethyl)benzoate

Cat. No.: B8153243
M. Wt: 273.25 g/mol
InChI Key: HMKFCEHZOGFKDJ-UHFFFAOYSA-N
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Description

Methyl 4-(pyrrolidin-1-yl)-2-(trifluoromethyl)benzoate is an organic compound that features a benzoate ester functional group, a pyrrolidine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(pyrrolidin-1-yl)-2-(trifluoromethyl)benzoate typically involves the esterification of 4-(pyrrolidin-1-yl)-2-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can facilitate the precise control of reaction conditions, leading to a more sustainable and scalable production method.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(pyrrolidin-1-yl)-2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 4-(pyrrolidin-1-yl)-2-(trifluoromethyl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which Methyl 4-(pyrrolidin-1-yl)-2-(trifluoromethyl)benzoate exerts its effects involves interactions with specific molecular targets. The pyrrolidine ring can interact with biological receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(piperidin-1-yl)-2-(trifluoromethyl)benzoate
  • Methyl 4-(morpholin-1-yl)-2-(trifluoromethyl)benzoate
  • Methyl 4-(azetidin-1-yl)-2-(trifluoromethyl)benzoate

Uniqueness

Methyl 4-(pyrrolidin-1-yl)-2-(trifluoromethyl)benzoate is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 4-pyrrolidin-1-yl-2-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2/c1-19-12(18)10-5-4-9(17-6-2-3-7-17)8-11(10)13(14,15)16/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKFCEHZOGFKDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2CCCC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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